

GSK2879552: A Technical Overview of its Discovery, Development, and Discontinuation

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Introduction

GSK2879552 is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1] LSD1, also known as KDM1A, functions by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of target gene expression.[2][3] In various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed and contributes to cancer cell proliferation, differentiation arrest, and metastasis.[2][3][4] This aberrant activity has positioned LSD1 as a promising therapeutic target in oncology.[4]

This whitepaper provides an in-depth technical guide on the discovery and development of GSK2879552. It details the scientific rationale, mechanism of action, preclinical evaluation, and clinical trial outcomes of this potent LSD1 inhibitor.

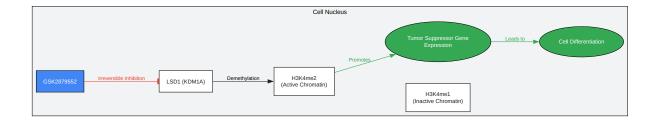
Discovery and Rationale

GSK2879552 was identified following a high-throughput screening of 2.5 million compounds.[2] It is an N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor with weak LSD1 inhibitory activity.[2] The development of GSK2879552 was driven by the therapeutic potential of targeting LSD1 to reverse the epigenetic silencing of tumor suppressor genes and induce differentiation in cancer cells.



Mechanism of Action

GSK2879552 acts as a potent and selective irreversible inhibitor of LSD1.[5] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of LSD1.[2] By inactivating LSD1, GSK2879552 leads to an increase in the methylation of H3K4, which in turn promotes the expression of genes associated with tumor suppression and cell differentiation.[1] This mechanism has been shown to induce the expression of myeloid-lineage markers such as CD11b and CD86 in AML cells.[6]



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Mechanism of action of GSK2879552.

Preclinical Development In Vitro Studies

GSK2879552 demonstrated potent anti-proliferative activity in a range of AML and SCLC cell lines. [2] In a panel of 20 AML cell lines, GSK2879552 inhibited cell growth with an average half-maximal effective concentration (EC50) of 137 ± 30 nM in a 10-day proliferation assay. [7] The maximum inhibition observed averaged $62 \pm 5\%$, suggesting a predominantly cytostatic effect. [7] Furthermore, treatment with GSK2879552 led to the induction of cell surface differentiation markers, CD11b and CD86, in AML cell lines. [6][7]



Parameter	Value	Cell Lines	Assay
IC50	24 nM	Not specified	Enzyme activity assay
Average EC50	137 ± 30 nM	20 AML cell lines	10-day proliferation assay
Average Max. Inhibition	62 ± 5%	20 AML cell lines	10-day proliferation assay

Table 1: In Vitro Activity of GSK2879552

In Vivo Studies

In preclinical xenograft models, GSK2879552 was effective in inhibiting tumor growth.[2] Daily oral administration of 1.5 mg/kg GSK2879552 resulted in significant tumor growth inhibition in SCLC xenografts (NCI-H526 and NCI-H1417) without inducing thrombocytopenia or other major hematologic toxicities.[2][8]

Animal Model	Dose	Administration	Tumor Growth Inhibition (TGI)
NCI-H526 xenograft	1.5 mg/kg	PO daily	57%
NCI-H1417 xenograft	1.5 mg/kg	PO daily	83%
NCI-H510 xenograft	1.5 mg/kg	PO daily	38% (partial)
NCI-H69 xenograft	1.5 mg/kg	PO daily	49% (partial)

Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models[8]

Clinical Development

GSK2879552 advanced into Phase I clinical trials for patients with relapsed or refractory SCLC (NCT02034123), AML (NCT02177812), and high-risk myelodysplastic syndromes (MDS) (NCT02929498).[2][9] These open-label, dose-escalation studies aimed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of GSK2879552 as a



monotherapy and in combination with other agents like all-trans retinoic acid (ATRA) and azacitidine.[10][11]

Clinical Trial Outcomes

Despite promising preclinical data, the clinical development of GSK2879552 was terminated. The decision was based on an unfavorable risk-benefit profile, characterized by poor disease control and a high rate of adverse events.[2][11][12]

In the SCLC trial, 29 patients were enrolled across nine dose cohorts.[11] Treatment-related adverse events were common, with thrombocytopenia being the most frequent (41% of patients).[11] Serious adverse events, including encephalopathy, were also reported, with one death considered related to treatment.[11][12]

The AML and MDS studies also failed to demonstrate significant clinical benefit.[10] While GSK2879552 did induce markers of differentiation in a subset of AML patients, this did not translate into meaningful clinical responses.[10] The combination with ATRA also did not yield the desired efficacy.[10]

Trial Identifier	Indication	Phase	Status	Reason for Termination
NCT02034123	Relapsed/Refract ory SCLC	I	Terminated	Unfavorable risk- benefit profile
NCT02177812	Relapsed/Refract ory AML	I	Terminated	Unfavorable risk- benefit profile
NCT02929498	High-risk MDS	I	Terminated	Unfavorable risk- benefit profile

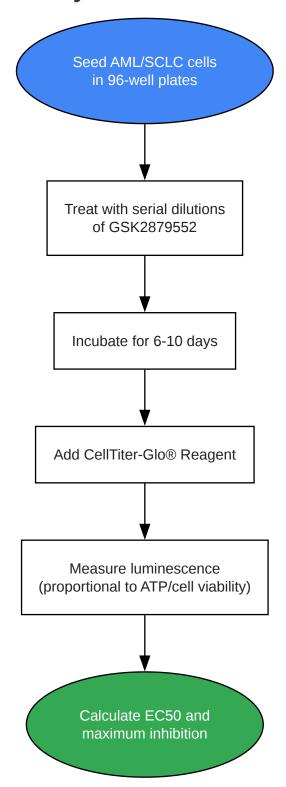
Table 3: Overview of GSK2879552 Clinical Trials[2]

Experimental Protocols

Detailed experimental protocols were not publicly available. However, based on published literature, the following methodologies were central to the evaluation of GSK2879552.



Cell Proliferation Assay

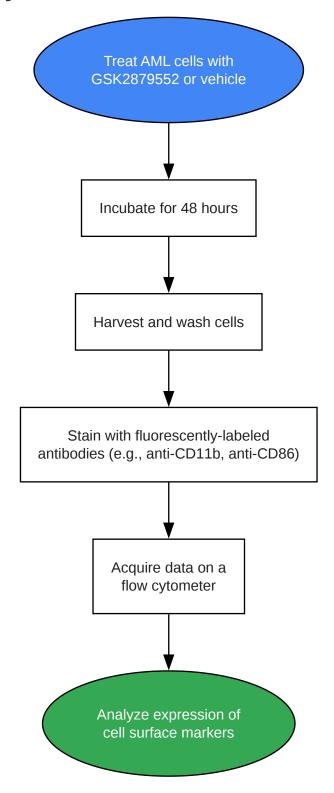


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Workflow for Cell Proliferation Assay.



Flow Cytometry for Differentiation Markers

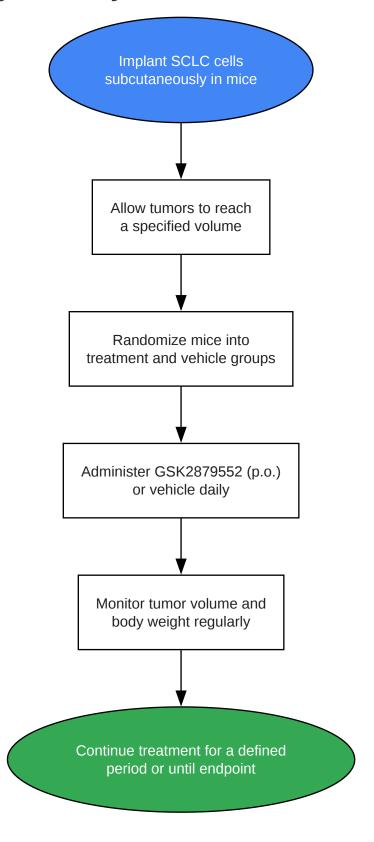


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Workflow for Flow Cytometry Analysis.



In Vivo Xenograft Study



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Workflow for In Vivo Xenograft Study.

Conclusion

GSK2879552 is a potent and selective irreversible inhibitor of LSD1 that showed significant promise in preclinical studies for the treatment of AML and SCLC. However, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials. The experience with GSK2879552 underscores the challenges of translating preclinical efficacy into clinical success, particularly in the realm of epigenetic therapies. While this specific agent did not succeed, the exploration of LSD1 as a therapeutic target continues with other inhibitors in clinical development, highlighting the ongoing importance of this epigenetic regulator in oncology.

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